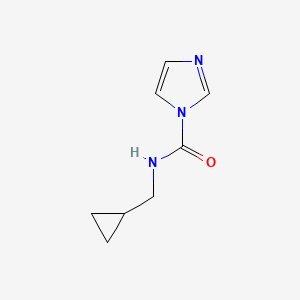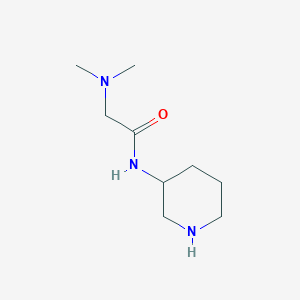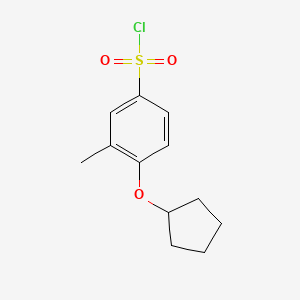![molecular formula C12H9BrO2 B13197488 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9BrO2 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-furyl)ethanone followed by a Friedel-Crafts acylation reaction with bromobenzene. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2-furyl)ethanone: Similar structure but with a different substitution pattern on the furan ring.
1-(4-Bromophenyl)-2-furylmethanone: Differing in the position of the furan ring attachment.
2-Bromo-1-[5-(4-bromophenyl)furan-2-yl]ethan-1-one: A brominated derivative with additional bromine atoms.
Uniqueness
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications requiring specific reactivity and interactions.
Propriétés
Formule moléculaire |
C12H9BrO2 |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 |
Clé InChI |
YUKLQPFNXLGHQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



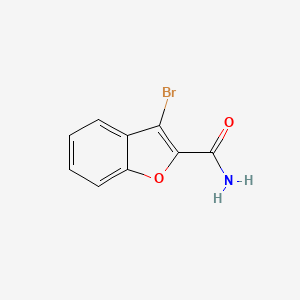

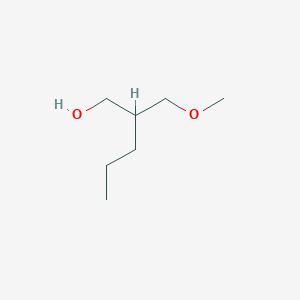

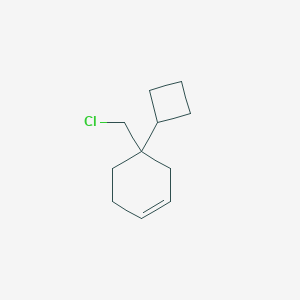
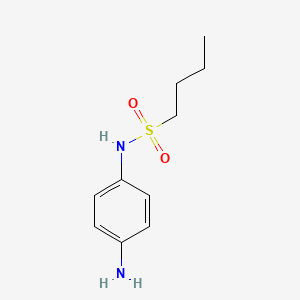
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
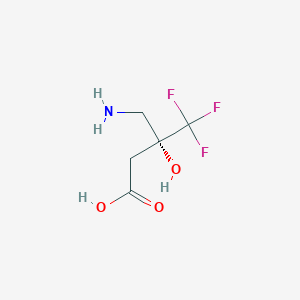
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
